molecular formula C12H15ClN2O3 B8798279 1-[2-(2-chloro-4-nitrophenoxy)ethyl]Pyrrolidine CAS No. 862874-67-7

1-[2-(2-chloro-4-nitrophenoxy)ethyl]Pyrrolidine

Cat. No. B8798279
M. Wt: 270.71 g/mol
InChI Key: XDYIXHGWJPBPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902356B2

Procedure details

Add sodium borohydride (0.58 g, 15.26 mmol) to a solution of 1-[2-(2-chloro-4-nitro-phenoxy)-ethyl]-pyrrolidine (0.83 g, 3.07 mmol) and NiCl2.6H2O (1.45 g, 6.12 mmol) in MeOH (20 mL). Stir at room temperature for 2 h and add 10% NH4OH solution. Extract with CH2Cl2 and then EtOAc, combine the organics, dry, and concentrate. Purify by flash chromatography using 0-10% 2N NH3/MeOH in CH2Cl2, to give the title compound (0.5 g, 69%). MS (ES+) 241.2 (M+1)+. 1H NMR (400 MHz, CDCl3): δ 6.78 (d, 1H, J=8.4 Hz), 6.72 (d, 1H, J=3.1 Hz), 6.51 (dd, 1H, J=8.4, 3.1 Hz), 4.07 (t, 2H, J=6.2 Hz), 3.47 (s, 2H), 2.90 (t, 2H, J=6.2 Hz), 2.64 (m, 4H), 1.79 (m, 4H).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
[Compound]
Name
NiCl2.6H2O
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl:3][C:4]1[CH:17]=[C:16]([N+:18]([O-])=O)[CH:15]=[CH:14][C:5]=1[O:6][CH2:7][CH2:8][N:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1.[NH4+].[OH-]>CO>[Cl:3][C:4]1[CH:17]=[C:16]([NH2:18])[CH:15]=[CH:14][C:5]=1[O:6][CH2:7][CH2:8][N:9]1[CH2:10][CH2:11][CH2:12][CH2:13]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0.83 g
Type
reactant
Smiles
ClC1=C(OCCN2CCCC2)C=CC(=C1)[N+](=O)[O-]
Name
NiCl2.6H2O
Quantity
1.45 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extract with CH2Cl2
CUSTOM
Type
CUSTOM
Details
dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify by flash chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1OCCN1CCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.